6-bromo-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
6-bromo-3-chloro-1-benzothiophene-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxamide typically involves the bromination and chlorination of benzothiophene derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the benzothiophene ring. The carboxamide group can be introduced through amidation reactions using appropriate amine reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-bromo-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the biological activity of benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The carboxamide group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
6-bromo-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The carboxamide group also provides additional functional versatility compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNOS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXAMVWIUJAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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